molecular formula C25H24N4O6 B7708770 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline

Cat. No.: B7708770
M. Wt: 476.5 g/mol
InChI Key: BDJOVZVFLVXINM-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline is a complex organic compound that features a combination of aromatic rings, oxadiazole, and nitroaniline groups

Properties

IUPAC Name

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6/c1-28(15-16-5-9-19(32-2)10-6-16)20-11-7-18(13-21(20)29(30)31)25-26-24(27-35-25)17-8-12-22(33-3)23(14-17)34-4/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJOVZVFLVXINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline typically involves multiple steps. One common route includes the formation of the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The aromatic rings are introduced through electrophilic substitution reactions, and the nitro group is added via nitration. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and nitroaniline groups are known to interact with biological targets through hydrogen bonding and hydrophobic interactions, affecting cellular processes .

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and nitroaniline compounds. Compared to these, 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]-N-methyl-2-nitroaniline is unique due to the presence of both methoxy and nitro groups, which can enhance its biological activity and chemical reactivity. Examples of similar compounds include 3,4-dimethoxyphenethylamine and other oxadiazole derivatives .

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